4-(Azaniumylmethyl)cyclohexane-1-carboxylate
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-(azaniumylmethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJEQRTZSCIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C[NH3+])C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-54-2 | |
| Record name | 4-(Aminomethyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Historical Trajectories in Antifibrinolytic Compound Research
Precursors to Tranexamic Acid: Early Antifibrinolytic Investigations
The quest to control bleeding has been a long-standing endeavor in medicine. The concept of antifibrinolytic therapy, which involves preventing the breakdown of blood clots, began to take shape with the investigation of various compounds long before the advent of tranexamic acid. A pivotal moment in this field was the discovery of the antifibrinolytic properties of certain amino acids.
Early research in the 1950s identified epsilon-aminocaproic acid (EACA) as a synthetic derivative of the amino acid lysine (B10760008) with the ability to inhibit fibrinolysis. mdpi.compatsnap.com This discovery marked a significant step forward, as EACA was found to act as an inhibitor of the plasmin-plasminogen system, which is responsible for dissolving blood clots. mdpi.com The mechanism of action involves binding to the lysine-binding sites on plasminogen, thereby preventing its conversion to plasmin, the active enzyme that breaks down fibrin (B1330869). patsnap.com This foundational work laid the groundwork for the development of more potent antifibrinolytic agents.
Another compound that played a role in the early history of antifibrinolytic research is aprotinin (B3435010) . Isolated from bovine lung in 1936, aprotinin is a protease inhibitor that was later found to have antifibrinolytic properties. nih.gov Its use in cardiac surgery to reduce perioperative blood loss became more common in the late 1980s. nih.gov However, its use has been a subject of debate over the years due to safety concerns. nih.gov
The Discovery and Initial Characterization of Tranexamic Acid
Building on the foundation of earlier antifibrinolytic research, Japanese scientists Shosuke and Utako Okamoto embarked on a mission to find a more potent and effective compound to manage hemorrhage, particularly postpartum hemorrhage, which was a significant cause of maternal mortality in post-World War II Japan. lshtm.ac.uklshtm.ac.ukmaternova.net Their dedicated research, which at times involved drawing their own blood for experiments, led to a breakthrough. lshtm.ac.ukthebloodtrials.org
In 1962, the Okamotos synthesized and reported on a new compound: tranexamic acid . wikipedia.orgrjptonline.org Chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, it is a synthetic analog of the amino acid lysine. wikipedia.orgsolubilityofthings.com Their initial research, published in the Keio Journal of Medicine, demonstrated that tranexamic acid was a powerful inhibitor of fibrinolysis. lshtm.ac.ukmaternova.netthebloodtrials.org
Subsequent characterization revealed that tranexamic acid's mechanism of action was similar to that of EACA, involving the reversible blockade of lysine-binding sites on plasminogen. wikipedia.orghaematologica.org This action prevents plasminogen from binding to and being activated on the fibrin surface, thus stabilizing the clot. haematologica.org However, a key finding was the significantly greater potency of tranexamic acid compared to its predecessor. Early studies indicated that tranexamic acid was approximately eight to ten times more potent than EACA. wikipedia.orgdrugbank.com Further research even suggested it could be up to 27 times more powerful. maternova.netthebloodtrials.org
The initial reception of tranexamic acid was not immediately widespread for major bleeding indications. maternova.net It was first prescribed for conditions like heavy menstrual bleeding. nih.govwfsahq.org Despite the Okamotos' belief in its potential, it took decades for the full scope of tranexamic acid's efficacy in trauma and major surgery to be recognized through large-scale clinical trials. lshtm.ac.uklshtm.ac.ukmaternova.net
Evolution of Research Paradigms for Antifibrinolytic Agents
The research landscape for antifibrinolytic agents has undergone a significant evolution since the initial discoveries. The early focus was primarily on identifying and characterizing compounds that could inhibit fibrinolysis. The discovery of EACA and subsequently the more potent tranexamic acid were landmark achievements of this era. nih.govgoogle.com
The paradigm then shifted towards extensive clinical evaluation to understand the efficacy and safety of these agents in various clinical settings. Large, randomized controlled trials became the standard for assessing the utility of antifibrinolytics. haematologica.orgahajournals.org These trials have provided robust evidence for the use of tranexamic acid in reducing blood loss and transfusion requirements in a wide range of surgical procedures, including cardiac and orthopedic surgeries. nih.govnih.gov
More recently, research has expanded to investigate the use of antifibrinolytics in new indications, such as traumatic hemorrhage and postpartum bleeding, with landmark trials demonstrating a survival benefit. haematologica.orgwfsahq.org There is also a growing interest in understanding the nuances of antifibrinolytic therapy, including the optimal timing of administration. haematologica.org
Molecular Mechanisms of Action and Biochemical Interactions of Tranexamic Acid
Direct Antifibrinolytic Modalities
Tranexamic acid's primary role is to prevent the premature dissolution of fibrin (B1330869) clots, a process known as fibrinolysis. lshtm.ac.ukdroracle.ai It achieves this through a series of precise molecular interactions.
Competitive and Reversible Inhibition of Plasminogen Activation
The central mechanism of tranexamic acid is its competitive and reversible inhibition of the activation of plasminogen to plasmin. drugbank.comnih.govpatsnap.com Plasminogen, a pro-enzyme produced by the liver, is converted to the active enzyme plasmin by tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA). lshtm.ac.ukpatsnap.com Plasmin is the primary enzyme responsible for degrading the fibrin mesh of a blood clot. patsnap.com Tranexamic acid, by acting as a lysine (B10760008) analog, competitively blocks the binding sites on plasminogen that are necessary for its conversion to plasmin. lshtm.ac.uknih.gov This inhibition is reversible, meaning that as the concentration of tranexamic acid decreases, its effect on plasminogen activation also diminishes. droracle.aidrugbank.com
Specificity of Lysine Binding Site Interactions on Plasminogen and Fibrin
The specificity of tranexamic acid's action is rooted in its interaction with the lysine binding sites (LBSs) on the plasminogen molecule. lshtm.ac.uknih.gov Plasminogen possesses several of these sites, which are located on its "kringle" domains. lshtm.ac.uk These LBSs are crucial for plasminogen's ability to bind to fibrin. lshtm.ac.uknih.gov By binding to these sites, tranexamic acid effectively prevents plasminogen from attaching to the fibrin clot. lshtm.ac.ukdroracle.ai This blockade is highly specific; tranexamic acid has a strong affinity for these lysine binding sites, outcompeting fibrin for binding. drugbank.comnih.gov Research has identified one high-affinity and several low-affinity binding sites on plasminogen for tranexamic acid. drugbank.comnih.gov This multi-site interaction ensures a potent inhibition of plasminogen's access to fibrin, thereby preventing localized plasmin formation on the clot surface. lshtm.ac.uknih.gov
Molecular Stabilization of the Fibrin Clot Structure
By inhibiting the enzymatic degradation of fibrin, tranexamic acid contributes to the molecular stabilization of the fibrin clot structure. droracle.ainih.gov A stable fibrin mesh is essential for effective hemostasis, preventing further blood loss. Studies have shown that in the presence of tranexamic acid, the fibrin clot is more robust and resistant to lysis. nih.gov This stabilization is a direct consequence of preventing plasmin from cleaving the fibrin strands that form the backbone of the clot. droracle.aidroracle.ai Research using thromboelastography has demonstrated that tranexamic acid improves clot strength and reduces fibrinolysis. nih.gov
Table 1: Research Findings on the Direct Antifibrinolytic Modalities of Tranexamic Acid
| Research Focus | Key Finding | Citation |
|---|---|---|
| Inhibition of Plasminogen Activation | Tranexamic acid competitively and reversibly inhibits the activation of plasminogen to plasmin. | drugbank.comnih.gov |
| Lysine Binding Site Interaction | Tranexamic acid binds to both high and low-affinity lysine binding sites on plasminogen, preventing its attachment to fibrin. | drugbank.comnih.gov |
| Direct Plasmin Inhibition | At higher concentrations, tranexamic acid can act as a noncompetitive inhibitor of plasmin. | drugbank.comwikipedia.org |
| Fibrin Clot Stabilization | Tranexamic acid improves clot strength and resistance to fibrinolysis. | nih.gov |
Modulatory Effects on Complementary Biological Pathways
Beyond its direct impact on fibrinolysis, tranexamic acid also exhibits modulatory effects on other interconnected biological systems, most notably the complement system.
Inhibition of Plasmin-Mediated Activation of Complement System Components
The fibrinolytic and complement systems are closely linked, and plasmin is known to activate components of the complement cascade. oup.com The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells, promotes inflammation, and attacks the pathogen's cell membrane. Plasmin can directly cleave and activate key complement proteins such as C3 and C5. nih.gov By inhibiting the generation and activity of plasmin, tranexamic acid can indirectly suppress this activation of the complement system. drugbank.comoup.com This inhibitory effect on complement activation may contribute to the anti-inflammatory properties of tranexamic acid that have been observed in some clinical settings. oup.com Studies have shown that tranexamic acid can reduce the activation of the complement system in trauma patients. nih.gov
Table 2: Research Findings on the Modulatory Effects of Tranexamic Acid
| Pathway | Key Finding | Citation |
|---|---|---|
| Complement System | Tranexamic acid reduces complement activation by inhibiting plasmin-mediated cleavage of complement proteins. | drugbank.comnih.gov |
| Inflammation | The inhibition of plasmin may lead to a reduction in plasmin-mediated inflammatory responses. | oup.com |
Influence on Monocyte and Neutrophil Activation via Plasmin Inhibition
Tranexamic acid is thought to possess anti-inflammatory properties by inhibiting the plasmin-mediated activation of monocytes and neutrophils. oup.comoup.comveteducation.com Plasmin can trigger chemotaxis and cytokine release, contributing to inflammatory responses. nih.gov It also plays a role in the resolution of inflammation and can promote phagocytosis in macrophages and dendritic cells. nih.gov
In the context of severe tissue injury or trauma, fibrinolysis is implicated in the development of coagulopathy. oup.com Hypoperfusion and hypoxia can lead to an upregulation of tissue plasminogen activator (tPA), shifting the hemostatic balance towards hyperfibrinolysis. oup.com Plasmin activates monocytes, neutrophils, and the complement pathway, highlighting the intricate connection between coagulation and inflammation. oup.comoup.com By inhibiting plasmin, tranexamic acid can modulate these inflammatory responses. oup.comveteducation.com
Studies have shown that tranexamic acid can modulate the immune system and reduce surgery-induced immunosuppression. nih.gov It has been observed to enhance the expression of immune-activating markers while reducing immunosuppressive markers on various myeloid and lymphoid cell populations. nih.gov For instance, in patients undergoing cardiac surgery, tranexamic acid treatment resulted in an increased expression of the activation marker CD83 on nonclassical monocytes. nih.gov However, in a study involving patients with severe traumatic bleeding, tranexamic acid did not significantly alter monocyte activation as measured by HLA-DR expression. researchgate.netfrontiersin.org
The interaction between tranexamic acid and neutrophils also involves the formation of neutrophil extracellular traps (NETs). Early administration of tranexamic acid has been shown to inhibit the formation of NETs. nih.govresearchgate.net However, some research suggests that high doses of tranexamic acid might enhance the formation of circulating NETs. mdpi.comresearchgate.net
Mechanistic Investigations into Platelet Function Modulation
The impact of tranexamic acid on platelet function is a subject of ongoing research with some conflicting findings. Some studies suggest that tranexamic acid may improve platelet function in specific situations. oup.com For example, it has been shown to partially correct defects in arachidonic acid-induced and ADP-induced platelet aggregation in patients on dual antiplatelet therapy. researchgate.netnih.gov However, it does not appear to affect platelet aggregation in individuals who have not received antiplatelet medication. researchgate.netnih.gov
In patients with chronic renal failure and those undergoing hemodialysis, tranexamic acid has been reported to correct platelet aggregation defects and improve platelet function. nih.gov Similarly, in cardiac surgery patients with impaired platelet function due to preoperative antiplatelet therapy, tranexamic acid has been observed to improve platelet function. nih.gov
Conversely, other research indicates a potential for tranexamic acid to inhibit platelet aggregation. One study observed that preincubation of citrated blood with tranexamic acid led to a prolongation of certain thromboelastography parameters, suggesting an inhibitory effect. jst.go.jp This study also found that tranexamic acid inhibited ADP-induced platelet aggregation in vitro. jst.go.jp The proposed mechanism for this inhibition is a direct influence on the platelet surface membrane rather than intracellular metabolism. jst.go.jp Another study found that in cardiac surgery, the serine protease inhibitor aprotinin (B3435010) preserved platelet function better than tranexamic acid. rfppl.co.in
The primary mechanism by which tranexamic acid is thought to influence platelet function is through the inhibition of plasmin, thereby reducing plasmin's multifactorial effects on platelets. nih.gov
Exploration of Interactions with Central Nervous System Neurotransmitters (e.g., GABA)
Tranexamic acid can cross the blood-brain barrier and has been associated with an increased risk of seizures, particularly at high doses. researchgate.netdroracle.aihsforum.com The proposed mechanism for this neurological side effect involves the inhibition of inhibitory neurotransmitter receptors in the central nervous system, specifically gamma-aminobutyric acid (GABA) and glycine (B1666218) receptors. researchgate.netdroracle.aihsforum.com
As a structural analogue of the amino acid glycine, tranexamic acid can act as a competitive antagonist at these receptors. scholaris.ca Studies have shown that it competitively binds to GABA type A receptors, inhibiting their interaction with GABA agonists in a dose-dependent manner. hsforum.com This leads to a net excitatory effect on neurons. hsforum.com The inhibition is competitive, as high concentrations of GABA can reverse this effect. hsforum.com
Research has demonstrated that tranexamic acid inhibits both GABA-A and glycine receptors, with a higher potency for glycine receptors that generate a tonic inhibitory current. scholaris.ca The inhibition of these receptors leads to a decrease in inhibitory currents, resulting in neuronal hyperexcitability and an increased risk of seizures. researchgate.netnih.gov Anesthetics like isoflurane (B1672236) and propofol (B549288) have been shown to reverse the inhibitory effect of tranexamic acid on glycine receptors, potentially offering a way to prevent or treat these seizures. researchgate.netscholaris.canih.gov
Attenuation of Angiogenesis and Melanogenesis through Vascular Endothelial Growth Factor Receptor (VEGFR) Targeting
Tranexamic acid has been shown to inhibit both angiogenesis and melanogenesis by targeting vascular endothelial growth factor (VEGF) receptors. nih.govnih.govresearchgate.net In human umbilical vein endothelial cells (HUVECs), VEGF165 enhances the expression of VEGF receptors (VEGFR-1, VEGFR-2, and NRP-1), an effect that is attenuated by tranexamic acid. nih.govnih.govresearchgate.net Tranexamic acid also abolishes the VEGF165-promoted tyrosine phosphorylation of VEGFR-1 and VEGFR-2 in these cells. nih.govnih.govresearchgate.net Its effects on inhibiting cell proliferation, migration, invasion, and tube formation in HUVECs are similar to those of neutralizing VEGFR-1 and VEGFR-2. nih.govresearchgate.net
A similar mechanism is observed in normal human melanocytes. nih.gov VEGF165 enhances the expression of VEGF receptors and promotes the tyrosine phosphorylation of VEGFR-1 and VEGFR-2, both of which are attenuated by tranexamic acid. nih.govnih.gov Furthermore, tranexamic acid's ability to inhibit tyrosinase activity, melanin (B1238610) production, and melanogenic proteins induced by VEGF165 is comparable to the effects of neutralizing VEGFR-1 and VEGFR-2. nih.govnih.gov This suggests that tranexamic acid reduces melanogenesis by inhibiting the activation of VEGF receptors and the subsequent expression of melanogenic proteins. nih.govnih.gov
The inhibition of melanogenesis by tranexamic acid also involves interfering with the interaction between melanocytes and keratinocytes through the inhibition of the plasminogen/plasmin system. jst.go.jp It has also been found to activate the autophagy system in melanoma cells, which contributes to its anti-melanogenic effect. velaskincare.comnih.gov This involves the degradation of microphthalmia-associated transcription factor (MITF) and a subsequent decrease in the expression of melanogenesis-associated proteins like tyrosinase. velaskincare.comresearchgate.net
Modulation of Glutathione (B108866) and Thiol Metabolism in Leukocytes
Studies on freshly isolated human leukocytes have investigated the effects of tranexamic acid and its derivatives on the metabolism of glutathione (GSH) and thiols. archivepp.comresearchgate.netarchivepp.com One study found that the addition of tranexamic acid to leukocytes initially caused a decrease in GSH concentration, which then increased over time. archivepp.com
A comparative study of tranexamic acid and its derivatives, N-Acetyl-Tranexamic acid and N-Phthaloyl-Tranexamic acid, revealed that N-Acetyl-Tranexamic acid had a more pronounced, time-dependent effect on thiol metabolism in leukocytes. archivepp.comresearchgate.net It appears to cause a marked depletion of GSH in leukocyte solutions through oxidation, while N-Phthaloyl-Tranexamic acid showed only a slight effect. archivepp.comresearchgate.net
Table 1: Effect of Tranexamic Acid on Glutathione (GSH) Concentration in Leukocytes This table is based on data from a study examining the effects of a 500μM concentration of Tranexamic Acid on GSH levels in isolated leukocytes over time.
| Time (minutes) | Change in GSH Concentration |
| 0 | Initial Decrease |
| 30 | Increase |
| 60 | Slight Increase |
| 90 | Slight Increase |
| Data derived from a study on the effects of tranexamic acid on glutathione metabolism in leukocytes. archivepp.comresearchgate.net |
Interactions with Microbial Plasminogen Receptors (e.g., Borrelia miyamotoi CbiA protein)
The interaction of tranexamic acid with microbial plasminogen receptors is an area of ongoing research. While specific studies on the interaction with Borrelia miyamotoi CbiA protein were not found in the provided search results, the general mechanism of tranexamic acid's action on plasminogen provides a basis for understanding potential interactions.
Tranexamic acid functions by binding to the lysine binding sites of plasminogen. mdpi.com This binding prevents plasminogen from attaching to cell surfaces and fibrin, thereby inhibiting its activation to plasmin. mdpi.com Many microbial pathogens have evolved to utilize host plasminogen to enhance their virulence. They do this by expressing plasminogen receptors on their surface, which bind host plasminogen and facilitate its activation. The resulting plasmin activity on the microbial surface can degrade host tissues and extracellular matrix components, aiding in invasion and dissemination.
Given that tranexamic acid blocks the very sites on plasminogen that are often recognized by microbial receptors, it is plausible that it could interfere with the binding of plasminogen to microbial surfaces, such as those expressing the CbiA protein of Borrelia miyamotoi. This would consequently inhibit the pathogen's ability to harness the host's fibrinolytic system for its own benefit. However, direct experimental evidence for this specific interaction is needed for confirmation.
Inhibition of Urokinase Plasminogen Activator (uPA) Activity
Recent research has revealed that tranexamic acid can directly inhibit the activity of urokinase plasminogen activator (uPA), a key enzyme in the plasminogen activation system. nih.govresearchgate.netnih.govrcsb.org This inhibition is distinct from its well-established role as a plasminogen inhibitor.
Studies have shown that tranexamic acid attenuates uPA activity with an inhibitory constant (Ki) of 2 mM. wikipedia.orgnih.gov In contrast, another lysine analog, ε-aminocaproic acid (EACA), shows significantly lower efficacy in inhibiting uPA. nih.gov The inhibition of uPA by tranexamic acid is dose-dependent. nih.gov
This direct inhibition of uPA may be clinically relevant, particularly in situations where plasma uPA levels are elevated, such as after severe injury. nih.gov The lack of efficacy of tranexamic acid when administered more than three hours after an injury has been associated with this post-injury upregulation of plasma uPA. nih.gov
Computational models of uPA-mediated fibrinolysis suggest that the effect of tranexamic acid is complex and depends on the presence of plasmin inhibitors. plos.orgresearchgate.net In the presence of inhibitors like alpha-2-macroglobulin (A2M), tranexamic acid acts as an anti-fibrinolytic. plos.orgresearchgate.net However, in the absence of such inhibitors, tranexamic acid can exhibit pro-fibrinolytic properties by increasing plasmin generation. plos.orgresearchgate.net
Table 2: Inhibitory Constants of Tranexamic Acid
| Enzyme | Inhibitory Constant (Ki) / IC50 |
| Urokinase Plasminogen Activator (uPA) | Ki = 2 mM; IC50 = 3.63 ± 0.16 mM |
| Plasmin | IC50 = 86.79 ± 2.30 mM |
| Plasma Kallikrein | IC50 = 67.53 ± 2.69 mM |
| This table summarizes the inhibitory concentrations of tranexamic acid against various proteases in the fibrinolytic system. nih.gov |
Synthetic Methodologies and Chemical Derivatization of Tranexamic Acid
Established and Novel Synthetic Routes for Tranexamic Acid Production
The production of tranexamic acid has evolved through various synthetic methodologies, aiming for higher yields, stereoselectivity, and more environmentally friendly processes.
Multi-Step Chemical Synthesis Strategies
Several multi-step synthetic routes for tranexamic acid have been developed, often starting from readily available aromatic compounds.
A different approach starts from ethyl 4-oxocyclohexane-1-carboxylate . derpharmachemica.comderpharmachemica.comepa.gov This process involves several key transformations:
Conversion of the starting material to its cyanohydrin using sodium cyanide. derpharmachemica.comderpharmachemica.comepa.gov
Dehydration to form ethyl 4-cyanocyclohex-3-ene-1-carboxylate. derpharmachemica.comderpharmachemica.comepa.gov
Saponification to the corresponding carboxylic acid. derpharmachemica.comderpharmachemica.comepa.gov
Reductive amination using a Raney nickel catalyst to introduce the aminomethyl group. derpharmachemica.comderpharmachemica.comepa.gov
Finally, catalytic hydrogenation over a Palladium on carbon (Pd/C) catalyst yields an isomeric mixture, from which pure tranexamic acid is obtained by recrystallization. derpharmachemica.comderpharmachemica.comepa.gov
Another reported multi-step synthesis starts from trans-1,4-cyclohexane dimethanol. This process includes halogenation, oxidation, esterification, azidation, hydrolysis, and a final reduction to yield tranexamic acid. mdpi.com
| Starting Material | Key Intermediates | Number of Steps (approx.) | Reported Overall Yield | Reference |
| Dimethyl terephthalate | Methyl 4-(acetamidomethyl)benzoate | 7 | 59.2% | researchgate.netmdpi.com |
| Ethyl 4-oxocyclohexane-1-carboxylate | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate | 5+ | Not specified | derpharmachemica.comderpharmachemica.comepa.gov |
| p-Aminomethylbenzoic acid | cis/trans-4-Aminomethylcyclohexanecarboxylic acid | 2+ | ~95% | google.com |
| trans-1,4-Cyclohexane dimethanol | 4-Bromomethyl cyclohexane-1-carboxylic acid | 5+ | Not specified | mdpi.com |
Catalytic Hydrogenation Approaches for Stereoselective Synthesis
Catalytic hydrogenation is a critical step in many synthetic routes to tranexamic acid, particularly for reducing an aromatic ring to a cyclohexane (B81311) ring. The primary challenge is to control the stereochemistry to maximize the yield of the desired trans-isomer, as the cis-isomer is therapeutically inactive. imist.ma
The hydrogenation of p-aminomethylbenzoic acid is a key example. imist.magoogle.com This reaction typically produces a mixture of cis and trans isomers. chemicalbook.com Various catalysts are employed for this purpose, including noble metals like platinum (Pt), rhodium (Rh), and ruthenium (Ru). google.com For instance, using a platinum catalyst can produce mainly the cis isomer, which then requires an isomerization step, often by heating at high temperatures (e.g., 190-250°C), to convert it to the active trans-analogue. imist.maresearchgate.net
Different catalysts and conditions have been explored to improve the stereoselectivity and efficiency of the hydrogenation:
Platinum oxide (PtO₂) is a common catalyst for the hydrogenation of the benzene (B151609) ring in p-aminomethylbenzoic acid. google.comresearchgate.net
Raney nickel is used for the reduction of nitrile groups and in reductive amination steps. chemicalbook.comderpharmachemica.comderpharmachemica.comepa.gov
Palladium on carbon (Pd/C) is used for the hydrogenation of the cyclohexene (B86901) ring. derpharmachemica.comderpharmachemica.comepa.gov
Composite catalysts , such as a mix of Pd/C, Pt/C, and Rh/C, have been investigated to find optimal conditions for the conversion. researchgate.net
Bimetallic catalysts , like Pt-M/C (where M can be Ru, La, Ce, Co, Ni), have been developed to achieve high conversion rates of p-aminomethylbenzoic acid under milder conditions (30-60°C and 0.3-0.5 MPa hydrogen pressure). google.com
Development of Scalable and Environmentally Benign Synthesis Protocols
As the demand for tranexamic acid grows, developing scalable, cost-effective, and environmentally friendly production methods is crucial. Research has focused on process optimization, the use of greener reagents, and innovative reactor technologies.
The use of continuous flow reactors represents a significant advancement in the scalable synthesis of tranexamic acid. quickcompany.in This technology offers excellent heat transfer, enables the safe handling of gases like hydrogen, and can reduce the formation of by-products. quickcompany.in A process using a flow reactor for the selective amination of an alkyl halide has been shown to produce tranexamic acid with 99.8% purity and yields between 66-75%. quickcompany.in
Mechanochemical methods, such as grinding, offer a solvent-free and environmentally friendly approach for synthesizing derivatives like Schiff bases of tranexamic acid. ajgreenchem.com
Strategies for circumventing toxic reagents and expensive catalysts in synthesis
Traditional synthesis routes for tranexamic acid have often involved hazardous materials and costly catalysts, posing economic and environmental challenges for industrial-scale production. derpharmachemica.com
Significant efforts have been made to replace highly toxic reagents. For example, some older methods used chromium trioxide (CrO₃) for oxidation steps, which is a known carcinogen. researchgate.netimist.ma Newer routes have successfully avoided its use. researchgate.netmdpi.com Similarly, the use of highly toxic cyanides is a concern; some processes have focused on replacing them or using less toxic variants under controlled conditions. derpharmachemica.com
Design and Synthesis of Tranexamic Acid Derivatives and Analogs
To improve the properties of tranexamic acid, researchers have designed and synthesized various derivatives and analogs.
Amino Acid-Modified Tranexamic Acid Derivatives
One promising area of research is the modification of tranexamic acid with other amino acids. These modifications can alter the molecule's physicochemical properties.
A series of tranexamic acid derivatives modified with amino acids such as histidine, leucine, glutamic acid, lysine (B10760008), serine, phenylalanine, and tyrosine have been synthesized. ijpsonline.comresearchgate.net The primary method used for creating these peptide-like structures is Fmoc solid-phase peptide synthesis (SPPS) . ijpsonline.comacs.org This technique allows for the sequential addition of amino acids to a solid support, resulting in good yields (around 80%) and high purity (>95%) after purification by methods like reversed-phase high-performance liquid chromatography (RP-HPLC). ijpsonline.com
The synthesis of multivalent tranexamic acid derivatives has also been explored. For example, PAMAM (polyamidoamine) dendrimers have been used as scaffolds to create derivatives with 4, 8, and 16 tranexamic acid units. acs.org Bivalent derivatives have also been synthesized using lysine as a branching unit via SPPS. acs.org
| Derivative/Analog | Modifying Amino Acid(s) | Synthesis Method | Reference |
| TA-His | Histidine | Fmoc solid-phase peptide synthesis | ijpsonline.com |
| TA-Leu-His | Leucine, Histidine | Fmoc solid-phase peptide synthesis | ijpsonline.com |
| TA-Glu-Phe | Glutamic Acid, Phenylalanine | Fmoc solid-phase peptide synthesis | ijpsonline.com |
| TA-Glu-Lys | Glutamic Acid, Lysine | Fmoc solid-phase peptide synthesis | ijpsonline.com |
| TA-Ser-Tyr | Serine, Tyrosine | Fmoc solid-phase peptide synthesis | ijpsonline.com |
| TA-Ser-Phe | Serine, Phenylalanine | Fmoc solid-phase peptide synthesis | ijpsonline.com |
| PAMAM⁸-TXA | (Dendrimer Core) | Solution-phase coupling (HBTU/DIEA) | acs.org |
| Bis-TXA | Lysine | Fmoc solid-phase peptide synthesis | acs.org |
Functionalization and Structural Modification for Targeted Interactions
The functionalization of tranexamic acid is a key strategy for developing derivatives with novel properties and for targeted biological interactions. Research has explored various modifications of its core structure to create new chemical entities with tailored functions.
One significant approach involves the modification of tranexamic acid with amino acids. Derivatives such as tranexamic acid-His, tranexamic acid-Leu-His, and tranexamic acid-Glu-Phe have been synthesized using Fmoc solid-phase peptide synthesis. ijpsonline.comresearchgate.net This method allows for the precise addition of amino acid residues, creating peptide-drug conjugates. The side chains of these appended amino acid residues can form unique spatial structures that enhance interactions with biological targets, such as DNA. ijpsonline.com
Another innovative functionalization strategy involves grafting tranexamic acid onto biomaterials. In one study, bacterial nanocellulose was oxidized to introduce carboxyl groups, which were then used to graft tranexamic acid via amide bonds. researchgate.net This process resulted in the creation of degradable nanoscale short fibers (OBNC-TXA) designed to rapidly activate the coagulation response, demonstrating how functionalization can integrate the properties of tranexamic acid into advanced hemostatic materials. researchgate.net
Furthermore, tranexamic acid has been incorporated into drug delivery systems. Functionalized self-assembled micelles have been prepared using plant polyphenol derivatives and metformin, which encapsulate tranexamic acid through hydrogen bonding and electrostatic interactions. cjter.com This structural modification aims to enhance the transdermal permeability of tranexamic acid, which is otherwise limited by its polarity. cjter.com
Research into DNA-Binding Properties of Tranexamic Acid Derivatives
Recent research has extended the biological investigation of tranexamic acid to its potential interactions with nucleic acids. Studies have shown that both tranexamic acid and its amino acid derivatives can interact with calf thymus DNA (ctDNA). ijpsonline.com
Notably, the amino acid derivatives of tranexamic acid exhibit a higher affinity for ctDNA compared to the parent compound. ijpsonline.com This suggests that the amino acid side chains contribute to forming a specific spatial and chemical environment that facilitates a stronger interaction with the DNA molecule. ijpsonline.com The enhanced binding affinity of these derivatives suggests potential for further investigation into their applications related to DNA interactions. ijpsonline.com
| Compound ID (as reported) | Hypochromism (%) |
|---|---|
| 1 (TA) | 1.00 |
| 2 (Derivative) | 12.0 |
| 3 (Derivative) | 1.01 |
| 4 (Derivative) | 2.95 |
| 5 (Derivative) | 3.92 |
| 6 (Derivative) | 2.04 |
Note: The specific derivative corresponding to each ID number (2-6) was not detailed in the referenced abstract. The value for derivative '3' has been corrected from a likely typographical error in the source.
Rational Design of Prodrugs for Enhanced Membrane Permeability and Sustained Release
While effective, tranexamic acid's utility can be limited by its physicochemical properties. In physiological environments, it exists in an ionized state, which contributes to low oral bioavailability and inefficient absorption across membranes. ijpsonline.comrjpdft.com To overcome these limitations, the rational design of prodrugs has become an important area of research. The goal is to create more lipophilic versions of the molecule that can be administered more conveniently and provide sustained release of the parent drug. ijpsonline.com
Computational chemistry, particularly methods like Density Functional Theory (DFT), has been employed to design and predict the properties of potential prodrugs. alquds.edu One prominent strategy is based on Kirby's proton transfer enzyme model, which has been used to guide the design of prodrugs intended to degrade and release tranexamic acid under specific pH conditions. alquds.eduexo-ricerca.it
A specific class of prodrugs developed for tranexamic acid are acyloxyalkyl carbamates. google.com These derivatives mask the polar functional groups of the parent molecule, thereby increasing its lipophilicity and potential for oral absorption and sustained-release formulations. exo-ricerca.itgoogle.com The design of such prodrugs represents a targeted chemical strategy to improve the pharmacokinetic profile of tranexamic acid. exo-ricerca.it
Structure-Activity Relationship (SAR) Elucidations
The antifibrinolytic efficacy of tranexamic acid is intrinsically linked to its specific molecular structure. Elucidating the relationship between its chemical architecture and its biological activity is crucial for understanding its mechanism of action and for the design of new, potentially more potent, analogs.
Correlation Between Molecular Structure and Antifibrinolytic Potency
The antifibrinolytic activity of tranexamic acid is significantly greater than that of its linear analog, ε-aminocaproic acid (EACA). wikipedia.orgsemanticscholar.org On a molar basis, tranexamic acid is reported to be approximately six to ten times more potent. nih.govnih.gov This marked difference in potency is a direct consequence of key structural features.
The superior activity of tranexamic acid is attributed to its rigid, cyclic structure and the specific spatial orientation of its functional groups. semanticscholar.org The trans configuration of the aminomethyl and carboxyl groups on the cyclohexane ring is critical. This conformation places the charged groups at a distance (approximately 6.8 Å) that is optimal for binding to the lysine binding sites on plasminogen. semanticscholar.org In contrast, the flexible, acyclic structure of EACA does not maintain this optimal fixed conformation, leading to weaker binding and lower antifibrinolytic potency. semanticscholar.org This comparison clearly demonstrates a strong correlation between the three-dimensional molecular structure and the resulting biological potency.
Analysis of Substituent Effects on Plasminogen Binding Affinity
The interaction between tranexamic acid and plasminogen is highly specific and is the cornerstone of its mechanism of action. nih.govpfizermedicalinformation.com Tranexamic acid functions by competitively and reversibly binding to the lysine binding sites on plasminogen, thereby preventing plasminogen from binding to fibrin (B1330869) and inhibiting fibrinolysis. drugbank.comnih.gov
Human plasminogen possesses multiple binding sites for tranexamic acid with varying affinities. There is one high-affinity binding site and four to five low-affinity sites. pfizermedicalinformation.com The saturation of the high-affinity site is particularly important for displacing plasminogen from the fibrin surface. pfizermedicalinformation.com The dissociation constant (Kd) provides a measure of the binding affinity, with a lower value indicating stronger binding. Studies have also determined the binding of tranexamic acid to human plasmin, yielding a dissociation constant that closely aligns with its inhibition constant for fibrinolysis. nih.gov
| Target Protein | Binding Site Type | Dissociation Constant (Kd) | Molar Binding Ratio (Drug:Protein) | Reference |
|---|---|---|---|---|
| Human Plasminogen | High-Affinity | 1.1 µmol/L | Not specified | pfizermedicalinformation.com |
| Human Plasminogen | Low-Affinity | 750 µmol/L | pfizermedicalinformation.com | |
| Human Plasmin | Not specified | 3.5 x 10⁻⁵ M (35 µmol/L) | 1.5-1.6 : 1 | nih.gov |
Structure-activity relationship investigations have further refined the understanding of substituent effects. Research suggests that for effective binding, a correctly positioned alkyl substituent and a strong hydrogen bond acceptor are necessary structural motifs. researchgate.net This indicates that modifications to the core tranexamic acid structure can significantly influence its affinity for plasminogen. For example, studies have explored the replacement of metabolically labile ester functionalities with bioisosteres, such as 5-alkyl-oxazoles, to maintain binding while improving the pharmacokinetic profile. researchgate.net These findings highlight the sensitivity of the plasminogen binding interaction to subtle changes in the ligand's chemical structure.
Analytical Techniques for Tranexamic Acid Quantification and Characterization in Research
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For tranexamic acid, several chromatographic techniques have been developed and validated, each with its own advantages for specific research applications.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of tranexamic acid. ymerdigital.com Since tranexamic acid lacks a strong chromophore, direct UV detection can be challenging, often requiring derivatization to enhance its detectability. core.ac.uk A common approach involves pre-column or post-column derivatization to introduce a chromophoric or fluorophoric tag to the tranexamic acid molecule. jyoungpharm.org
Various HPLC methods have been developed for tranexamic acid analysis. For instance, one method uses a stainless-steel column packed with octadecylsilyl silica (B1680970) gel, with UV detection at 220 nm. ymerdigital.com Another approach employs a mixed-mode column with embedded weak acidic ion-pairing groups, allowing for the retention and separation of tranexamic acid using a mobile phase of acetonitrile (B52724), water, and perchloric acid, with UV detection at 210 nm. sielc.com The complexity of biological samples often necessitates extensive pre-treatment to remove interfering substances like proteins and amino acids, which are structurally similar to tranexamic acid. core.ac.uk
A study focused on the simultaneous estimation of tranexamic acid and ethamsylate in bulk and pharmaceutical formulations utilized a thermoscientific Hypersil BDS column with a mobile phase of phosphate (B84403) buffer and acetonitrile (80:20, v/v) and UV detection at 280 nm. journalwjarr.com This method demonstrated good separation with retention times of 3.27 and 4.27 minutes for the two compounds, respectively. journalwjarr.com
| HPLC Method Details for Tranexamic Acid Analysis | |
| Parameter | Description |
| Column | Stainless-steel column (25 cm × 4.6 mm) packed with octadecylsilyl silica gel (5 µm) (Hypersil ODS) ymerdigital.com |
| Mobile Phase | Acetonitrile: water (50:50), pH adjusted to 2.6 with phosphoric acid researchgate.net |
| Flow Rate | 0.9 ml/min ymerdigital.com |
| Detection | UV at 220 nm ymerdigital.com |
| Injection Volume | 20 µl ymerdigital.com |
| Linearity Range | 0.8 mg/ml to 1.2 mg/ml ymerdigital.com |
Reversed-Phase HPLC (RP-HPLC) Applications for Compound Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for tranexamic acid analysis. core.ac.uk In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Because tranexamic acid is a polar compound, its retention on a standard C18 or C8 column can be challenging, often requiring ion-pairing agents or specialized columns. core.ac.uk
Several RP-HPLC methods have been successfully developed. One method for the concurrent estimation of tranexamic acid and ethamsylate used a Hypersil BDS column (150 mm x 5 mm) with a mobile phase of phosphate buffer and acetonitrile. journalwjarr.comresearcher.life Another validated RP-HPLC method for simultaneous estimation of tranexamic acid and mefenamic acid employed an Inertsil C18 column with a mobile phase of phosphate buffer (pH 4.8) and methanol (B129727). iajps.com
For the analysis of a prodrug of tranexamic acid in whole blood, a sensitive RP-HPLC method was developed using a C8-Nucleosil column after pre-column derivatization with fluorescamine. nih.gov The derivatives were detected by a fluorescence detector, allowing for determinations as low as 10 ng/ml. nih.gov
| RP-HPLC Methodologies for Tranexamic Acid | |
| Application | Method Details |
| Simultaneous estimation of Tranexamic Acid and Ethamsylate | Column: Thermoscientific Hypersil BDS (150 mm x 5 mm), Mobile Phase: Phosphate buffer: acetonitrile (80:20, %v/v), Flow Rate: 1.0 mL/min, Detection: UV at 280 nm journalwjarr.comresearcher.life |
| Simultaneous estimation of Tranexamic Acid and Mefenamic Acid | Column: Inertsil C18 (4.6mm ×250mm, 5µm), Mobile Phase: Phosphate Buffer (pH-4.8): Methanol (55:45% v/v), Flow Rate: 1 ml/min, Detection: UV at 282 nm iajps.com |
| Analysis of Tranexamic Acid prodrug in whole blood | Column: C(8)-Nucleosil, Derivatization: Pre-column with fluorescamine, Detection: Fluorescence nih.gov |
Capillary Zone Electrophoresis (CZE) in Tranexamic Acid Studies
Capillary Zone Electrophoresis (CZE) is another powerful separation technique that has been applied to the analysis of tranexamic acid. core.ac.uk CZE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under an applied voltage. casss.org This technique is known for its high separation efficiency and rapid analysis times. researchgate.net
In one study, ofloxacin (B1677185) acyl chloride (OAC) was used as a chromophoric derivatizing agent for amino analytes, including tranexamic acid. The OAC derivatives could be ionized by acid treatment and analyzed by simple CZE with UV detection at 300 nm. airitilibrary.comncl.edu.tw This method proved feasible for the analysis of tranexamic acid in plasma. airitilibrary.comncl.edu.tw The detection limits for the analytes were in the range of 1.0-2.5 μM. airitilibrary.comncl.edu.tw
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is a highly sensitive and selective detection technique that, when coupled with a separation method like liquid chromatography, provides powerful analytical capabilities for quantifying tranexamic acid in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the mass analysis capabilities of MS. jyoungpharm.org This hyphenated technique is particularly useful for analyzing compounds like tranexamic acid that lack a strong chromophore, as it circumvents the need for derivatization. jyoungpharm.org
Several LC-MS methods have been developed for the determination of tranexamic acid in human plasma. researchgate.net One method involved a one-step deproteination of the plasma sample followed by chromatographic separation on an Xtrra MS C18 column. researchgate.net Detection and quantification were performed using multiple reaction monitoring (MRM) of the precursor-product ion transitions. researchgate.net Another LC-MS/MS method for determining tranexamic acid in human serum utilized a Q-trap mass analyzer, which significantly improved the sensitivity of the determination. thaiscience.info
| LC-MS Method Details for Tranexamic Acid in Human Plasma | |
| Parameter | Description |
| Sample Preparation | One-step deproteination using perchloric acid researchgate.net |
| Column | Xtrra MS C18 Column (2.1 mm x 100 mm, 3.5 µm) researchgate.net |
| Mobile Phase | 10% acetonitrile in 2 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.5) researchgate.net |
| Flow Rate | 0.15 ml/min researchgate.net |
| Detection | Multiple reaction monitoring (MRM) researchgate.net |
| Linear Range | 0.02-10.00 µg/ml researchgate.net |
| Lower Limit of Quantification | 0.02 µg/ml researchgate.net |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High Sensitivity Analysis
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers even greater sensitivity, speed, and resolution compared to conventional HPLC-MS/MS. jyoungpharm.org This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and faster separations without sacrificing efficiency.
A UPLC-MS/MS method was developed for the determination of tranexamic acid in human plasma and cerebral spinal fluid (CSF). nih.gov The method involved a simple methanol protein crash for sample extraction and chromatographic separation on a UPLC C18 BEH 1.7 μm column. nih.gov The detection and quantification were performed by positive ion electrospray ionization using the multiple reaction monitoring (MRM) mode. nih.gov This method was linear over a concentration range of 0.1-10.0 μg/mL, with a lower limit of quantitation of 0.1 μg/mL. nih.gov
Another high-sensitivity UPLC-MS/MS method was developed for the quantification of tranexamic acid in human whole blood, using either liquid samples or dried samples on volumetric absorptive microsampling devices. tandfonline.comnih.gov This method demonstrated excellent performance across a range of clinically relevant concentrations. tandfonline.comnih.gov
| UPLC-MS/MS Method for Tranexamic Acid in Plasma and CSF | |
| Parameter | Description |
| Sample Extraction | Methanol protein crash nih.gov |
| Column | UPLC C18 BEH 1.7 μm nih.gov |
| Mobile Phase | Water and methanol gradient containing 0.1% formic acid nih.gov |
| Detection | Positive ion electrospray ionization using multiple reaction monitoring (MRM) nih.gov |
| Linear Range | 0.1-10.0 μg/mL nih.gov |
| Lower Limit of Quantitation | 0.1 μg/mL nih.gov |
Spectrophotometric and Fluorimetric Detection Strategies
The quantification of tranexamic acid (TXA) presents a challenge for direct spectrophotometric or fluorimetric analysis as it lacks a significant chromophore or fluorophore in its native structure. core.ac.uktandfonline.com Consequently, derivatization is a mandatory step to introduce a light-absorbing or fluorescent moiety, enabling its detection and quantification. core.ac.uktandfonline.com
Several derivatization reagents have been successfully employed for the spectrophotometric determination of TXA. One common approach involves the reaction of the primary amino group of TXA with ninhydrin (B49086) in a basic medium (pH 8.0), which produces a bluish-purple colored product with a maximum absorbance (λmax) at 565 nm. researchgate.netuobasrah.edu.iq This method has demonstrated linearity in the concentration range of 3-40 µg/ml. researchgate.net Another reagent, sodium 1,2-naphthoquinone-4-sulphonate (NQS), reacts with TXA to form a reddish-orange chromogen with a λmax at 474 nm, showing linearity between 10-70 µg/ml. ijpsonline.com Similarly, 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, reacts with TXA to produce a yellow-colored product with a λmax of 370 nm, and has been shown to be linear in the range of 6-16 µg/ml. afjbs.comafjbs.com Other reagents used for spectrophotometric analysis include salicylaldehyde (B1680747) and 5,5'-methylene-bis-salicylaldehyde, which form derivatives with TXA absorbing at 410 nm and 412 nm, respectively. jcsp.org.pk Ion-pair complex formation with basic dyes like methylene (B1212753) blue, methylene violet, and safranin-O also allows for spectrophotometric quantification, with the resulting complexes showing absorbance maxima at 650 nm, 550 nm, and 520 nm, respectively, when extracted into chloroform. asianpubs.org
For more sensitive measurements, fluorimetric methods are employed. These also rely on derivatization to create a fluorescent product. Fluorescamine is a popular reagent that reacts with the primary amine of TXA in a borate (B1201080) buffer (pH 8.3) to form a fluorescent product with an excitation wavelength (λex) of 392 nm and an emission wavelength (λem) of 473.5 nm. nih.govtandfonline.com This method is highly sensitive, with a linear range of 0.1-0.9 µg/mL. nih.gov Another fluorogenic reagent, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), reacts with TXA in a borate buffer at pH 9.0 to yield a yellow fluorescent product measured at λem = 536 nm after excitation at λex = 470.5 nm. x-mol.netnih.gov This method has a linear range of 20–100 ng/mL. x-mol.netnih.gov The combination of ninhydrin and phenylacetaldehyde (B1677652) in a buffer of pH 7.0 also produces a highly fluorescent derivative, with λex at 391 nm and λem at 475 nm, and a linear range of 0.3-2 µg/ml. researchgate.netdntb.gov.ua Condensation with acetyl acetone (B3395972) and formaldehyde (B43269) also yields a fluorescent product. nih.gov
Table 1: Spectrophotometric Methods for Tranexamic Acid Quantification
| Reagent | Chromogen Color | λmax (nm) | Linearity Range (µg/mL) |
|---|---|---|---|
| Ninhydrin | Bluish-purple | 565 | 3-40 |
| Sodium 1,2-naphthoquinone-4-sulphonate (NQS) | Reddish-orange | 474 | 10-70 |
| 2,4-Dinitrofluorobenzene (DNFB) | Yellow | 370 | 6-16 |
| Salicylaldehyde | - | 410 | 7.8-18.6 |
| 5,5'-Methylene-bis-salicylaldehyde | - | 412 | 7.8-18.6 |
| Methylene Blue | Blue | 650 | - |
| Methylene Violet | Violet | 550 | - |
| Safranin-O | Red | 520 | - |
Table 2: Fluorimetric Methods for Tranexamic Acid Quantification
| Reagent | λex (nm) | λem (nm) | Linearity Range |
|---|---|---|---|
| Fluorescamine | 392 | 473.5 | 0.1-0.9 µg/mL |
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | 470.5 | 536 | 20-100 ng/mL |
| Ninhydrin and Phenylacetaldehyde | 391 | 475 | 0.3-2 µg/mL |
| Acetyl acetone and Formaldehyde | - | 480 | 0.05-0.25 µg/mL |
Advanced Sample Preparation and Derivatization Procedures for Complex Matrices
The accurate quantification of tranexamic acid in complex biological matrices such as plasma, serum, and urine necessitates robust sample preparation techniques to remove interfering endogenous substances like proteins and amino acids. core.ac.ukresearchgate.net
A primary and straightforward method for sample cleanup is protein precipitation . This is often achieved by adding a precipitating agent like acetonitrile or perchloric acid to the biological sample. researchgate.netnih.gov For instance, a common procedure involves precipitating proteins in serum or plasma with acetonitrile, often containing a small percentage of formic acid to aid in the process. researchgate.net Following precipitation, the sample is typically centrifuged, and the clear supernatant containing the analyte of interest is collected for further analysis. tandfonline.com
Solid-Phase Extraction (SPE) is a more selective and advanced technique used for sample clean-up and concentration of TXA. nih.gov This method utilizes a solid sorbent material to isolate the analyte from the sample matrix. A high-throughput SPE procedure using a thin-film microextraction (TFME) brush with an HLB (Hydrophilic-Lipophilic Balanced) coating has been developed for the determination of TXA in plasma and urine. nih.gov This approach demonstrated a significant improvement in sample preparation time. nih.gov Another innovative approach is the use of a biocompatible C18 coating in solid-phase microextraction (SPME), which allows for the direct extraction of TXA from complex biological samples without extensive prior preparation, thereby minimizing matrix effects. nih.gov
Derivatization is a critical step, not only for detection as mentioned previously but also as part of the sample preparation workflow to enhance the chromatographic properties and detectability of TXA, especially when using HPLC with UV or fluorescence detection. core.ac.uktandfonline.com The primary amino group of TXA is the main target for derivatization.
Common derivatizing agents include:
Benzene (B151609) sulfonyl chloride : Reacts with TXA in an aqueous alkaline medium to form a UV-active derivative, allowing for HPLC-UV detection. tandfonline.com
2,4-Dinitrofluorobenzene (DNFB) : Also known as Sanger's reagent, it reacts with the amino group of TXA to form a derivative that can be quantified by spectrophotometry or HPLC-UV. afjbs.comafjbs.comresearchgate.net The reaction is typically carried out in an alkaline medium at an elevated temperature. researchgate.net
Ninhydrin : Used in pre-column derivatization for HPLC analysis, reacting with TXA to form a colored product detectable by a UV-visible detector. researchgate.net
Fluorescamine and 4-chloro-7-nitrobenzofurazan (NBD-Cl) : These are primarily used to create highly fluorescent derivatives for sensitive spectrofluorimetric or HPLC-fluorescence detection. nih.govtandfonline.comnih.gov
The choice of sample preparation and derivatization agent depends on the analytical method employed, the required sensitivity, and the nature of the biological matrix. For instance, while simple protein precipitation may suffice for some LC-MS/MS applications, more elaborate SPE and derivatization are often necessary for HPLC-UV or fluorescence methods to achieve the desired selectivity and sensitivity. core.ac.ukjyoungpharm.org
Validation Protocols for Quantitative Analytical Methods in Pre-clinical Research
The validation of bioanalytical methods is crucial to ensure the reliability and quality of data from pre-clinical studies. europa.euich.orgeuropa.eu Regulatory bodies like the International Council for Harmonisation (ICH) provide comprehensive guidelines for this purpose, with the ICH M10 guideline being the standard for bioanalytical method validation. europa.euich.orgeuropa.eugmp-compliance.orgbioanalysis-zone.com
A full validation of a bioanalytical method for tranexamic acid should encompass the following key parameters:
Selectivity and Specificity : The method must be able to unequivocally differentiate and quantify tranexamic acid in the presence of other components in the sample, including its metabolites, endogenous compounds, and other medications. ich.org This is typically assessed by analyzing blank samples from at least six different sources to check for interferences at the retention time of the analyte and the internal standard (IS). tandfonline.com
Calibration Curve and Linearity : The linearity of the method is determined by analyzing a series of calibration standards over a defined concentration range. ymerdigital.com The relationship between the concentration and the instrument response should be linear, and the calibration curve should be generated using a suitable regression model. ymerdigital.com An R² value of >0.99 is generally considered acceptable. ymerdigital.com
Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. tandfonline.comymerdigital.com These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. ymerdigital.com The mean accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification), and the precision, expressed as the relative standard deviation (RSD), should not exceed 15% (20% for LLOQ). nih.govtandfonline.com
Lower Limit of Quantification (LLOQ) : This is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov
Recovery : The extraction efficiency of the analytical method is determined by comparing the analyte response from a pre-extracted sample with that of a post-extracted sample at the same concentration. jyoungpharm.org
Matrix Effect : This evaluates the influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard in mass spectrometry-based methods. pharmjournal.ruresearchgate.net It is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. pharmjournal.ru
Stability : The stability of tranexamic acid in the biological matrix must be evaluated under various conditions that mimic the sample handling and analysis process. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen storage conditions. tandfonline.com The stability of the processed samples in the autosampler should also be assessed. ymerdigital.com
Dilution Integrity : This ensures that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with a blank matrix and still yield accurate and precise results. ich.org
Adherence to these validation protocols ensures that the analytical method for tranexamic acid is suitable for its intended purpose in pre-clinical research, providing reliable data to support pharmacokinetic and toxicokinetic studies. ich.orgeuropa.eu
Theoretical and Computational Investigations of Tranexamic Acid
Computational Modeling of Tranexamic Acid-Protein Interactions (e.g., Plasminogen)
Computational modeling plays a pivotal role in understanding the antifibrinolytic mechanism of tranexamic acid (TXA), primarily through the detailed investigation of its interaction with plasminogen. drugbank.com Tranexamic acid, a synthetic analog of the amino acid lysine (B10760008), exerts its effect by competitively inhibiting the activation of plasminogen to plasmin. drugbank.comdroracle.airesearchgate.net This inhibition is achieved by binding to specific sites on the plasminogen molecule, thereby preventing plasminogen from binding to fibrin (B1330869) and disrupting the fibrinolytic process. drugbank.comdroracle.aie-coretvasa.cz
Models have been developed to simulate the binding of tranexamic acid to plasminogen, which possesses several distinct binding sites. drugbank.com These include four or five low-affinity sites and one high-affinity site, the latter being crucial for its interaction with fibrin. drugbank.comnih.gov By occupying these lysine-binding sites, tranexamic acid effectively blocks the interaction between plasminogen and fibrin, which is a necessary step for clot dissolution. drugbank.come-coretvasa.cznih.gov
Computational studies have also explored the interaction of tranexamic acid with other proteins, such as urokinase-type plasminogen activator (uPA) and tyrosinase. ommegaonline.org Molecular docking simulations have indicated that tranexamic acid exhibits a strong binding affinity for tyrosinase, suggesting a potential mechanism for its use in treating hyperpigmentation disorders like melasma. ommegaonline.org These models calculate binding affinities and predict the most favorable conformations of the ligand-protein complex. For instance, docking studies with the Kringle 1 domain of plasminogen have shown that tranexamic acid's terminal amine group can form salt bridges with specific aspartate residues, while the carboxylic acid moiety interacts with arginine residues. nih.govmdpi.com
Furthermore, computational models have been constructed to investigate the dual role of tranexamic acid in fibrinolysis. nih.govplos.orgplos.org These models incorporate the binding of tranexamic acid to two different sites on plasminogen, labeled 'x' and 'y'. nih.govplos.org The 'y' site has a high binding affinity and is responsible for the well-known antifibrinolytic effect by preventing plasminogen from binding to fibrin. nih.govplos.org Conversely, binding to the 'x' site, which has a lower affinity, can induce a conformational change in plasminogen that increases its activation rate by uPA, potentially leading to a pro-fibrinolytic effect under certain conditions. nih.govplos.orgplos.org These differential equation-based models help to elucidate the complex and sometimes contradictory effects of tranexamic acid observed in clinical settings. nih.govplos.org
Table 1: Binding Affinities of Tranexamic Acid with Target Proteins
| Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (IC) | Computational Method |
| Tyrosinase | -14.58 | 20.5 pM | Molecular Docking |
| Urokinase-type Plasminogen Activator (uPA) | -5.9 | 47.67 µM | Molecular Docking |
This table presents data from a molecular docking study investigating the interaction of tranexamic acid with tyrosinase and uPA. ommegaonline.orgscispace.com
Molecular Dynamics Simulations to Elucidate Ligand-Target Binding Dynamics
Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic nature of tranexamic acid's interactions with its biological targets at an atomic level. ommegaonline.orgmdpi.commdpi.com These simulations complement static computational models by offering insights into the conformational changes and stability of the protein-ligand complex over time. biorxiv.orgbiorxiv.orgbiorxiv.org
MD simulations have been employed to study the binding of tranexamic acid and its analogs to the lysine-binding sites of plasminogen's Kringle domains. nih.govmdpi.com For instance, simulations have compared the behavior of novel 1,2,3-triazole derivatives with that of tranexamic acid, revealing that the more potent compounds form a more stable complex with the Kringle 1 domain of plasminogen. mdpi.com These simulations can track key distances and interactions, such as hydrogen bonds and salt bridges, to explain differences in binding affinity and activity. ommegaonline.orgmdpi.com
In studies investigating novel antifibrinolytic agents, MD simulations of up to 200 nanoseconds have been performed on protein-ligand complexes to assess their stability and rigidity. biorxiv.orgbiorxiv.orgresearchgate.net The results from these simulations, often analyzed using techniques like root-mean-square deviation (RMSD) and radius of gyration (Rg), help to validate the initial docking predictions and provide a more detailed understanding of the binding mode. ommegaonline.orgscispace.combiorxiv.org For example, simulations have shown that some novel compounds remain securely within the binding pocket of plasminogen for the entire simulation time, while others may dissociate, indicating a less stable interaction. mdpi.com
Furthermore, MD simulations have been used to explore the synergistic effects of tranexamic acid with other molecules. researchgate.net By simulating the interactions between tranexamic acid, other agents like mandelic acid, and their target enzyme (e.g., tyrosinase), researchers can gain a mechanistic understanding of how these combinations might lead to enhanced efficacy. researchgate.net The analysis of trajectories from these simulations can reveal crucial interactions that stabilize the complex and contribute to the observed synergistic effects. nih.govresearchgate.net
Quantum Chemical Calculations for Understanding Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of tranexamic acid. nih.govtandfonline.com These methods allow for a detailed analysis of the molecule's structure, vibrational frequencies, and electronic charge distribution, which are fundamental to its chemical behavior and biological activity. nih.govalquds.edu
Studies have utilized DFT with the B3LYP method and the 6-31G(d,p) basis set to calculate the optimized molecular geometry and harmonic vibrational frequencies of tranexamic acid. nih.gov The results of these calculations show good agreement with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov This validation provides confidence in the theoretical model's ability to describe the molecule accurately.
Natural Bond Orbital (NBO) analysis, a feature of quantum chemical calculations, has been used to understand the stability of the tranexamic acid molecule arising from hyperconjugative interactions and intramolecular charge transfer (ICT). nih.gov The analysis of second-order delocalization energies confirms the presence of ICT within the molecule. nih.gov Furthermore, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the molecule's charge transfer capabilities. nih.gov
Quantum chemical calculations have also been applied to the design of tranexamic acid prodrugs. alquds.edu By calculating properties at the B3LYP/6-31G(d,p) level of theory, researchers can predict the stability and release kinetics of different prodrug candidates. alquds.edu For example, calculations have been used to predict the half-life of various tranexamic acid prodrugs at different pH levels, guiding the selection of the most promising candidates for further in vitro and in vivo testing. alquds.edualquds.edu Additionally, these calculations have been employed to study the relative stability and structure of tranexamic acid adducts, such as those formed with acetonitrile (B52724), which can be important for analytical quantification methods. nih.gov
Table 2: Calculated Thermodynamic Properties of Tranexamic Acid
| Temperature (K) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) | Enthalpy (kcal/mol) |
| 298.15 | 56.45 | 104.32 | 10.23 |
| 500 | 89.23 | 135.67 | 25.43 |
| 1000 | 145.78 | 198.76 | 87.98 |
This table presents theoretically calculated thermodynamic properties of tranexamic acid in the gas phase at different temperatures, based on quantum chemical methods. nih.gov
Bioinformatic Approaches to Predict Novel Interaction Partners and Pathways
Bioinformatic approaches are increasingly being utilized to predict novel interaction partners and biological pathways for existing drugs like tranexamic acid, a process often referred to as drug repurposing. nih.govnih.gov These computational methods leverage vast amounts of biological data to identify potential new therapeutic applications.
One key approach involves structure-based protein-ligand interactome prediction. nih.gov By computationally "docking" a library of known drugs, including tranexamic acid, against a large number of human protein structures, researchers can predict potential "off-target" interactions. nih.gov These predictions can then be ranked based on binding affinity scores, which combine electrostatic and van der Waals interaction energies. nih.gov This methodology has the potential to uncover previously unknown molecular targets for tranexamic acid, suggesting new therapeutic avenues. For instance, docking studies have suggested that tranexamic acid might interact with proteins involved in cancer pathways, such as those related to MYC, S6K1, and STAT3. nih.gov
Network medicine is another powerful bioinformatic strategy. tum.de This approach analyzes complex networks of interactions between genes, proteins, and diseases. By mapping known drug targets onto these networks, it's possible to identify new connections and potential therapeutic uses. For example, tranexamic acid is known to target plasminogen, which is part of the disease module for conditions like pulmonary embolism. tum.de Analyzing the broader network of proteins interacting with plasminogen could reveal other pathways and diseases where tranexamic acid might have a therapeutic effect. tum.de
Furthermore, bioinformatics tools are used to predict protein-protein interactions (PPIs). nih.gov While challenging, methods are being developed to predict these interactions based on protein sequence and structural information. nih.gov By understanding the network of proteins that interact with tranexamic acid's primary targets, researchers can hypothesize about its broader biological effects. Systems biology approaches, which integrate various types of data, are also being applied to explore the effects of tranexamic acid in complex biological systems like angiogenesis in cancer. eurekaselect.com
Development of Pharmacodynamic Models Based on Molecular Interactions
Pharmacodynamic (PD) models are developed to describe the relationship between drug concentration and its pharmacological effect. For tranexamic acid, these models are increasingly being informed by its underlying molecular interactions.
Population pharmacokinetic (PK) and pharmacodynamic (PD) models have been developed for tranexamic acid, particularly in specific patient populations such as pregnant women undergoing cesarean delivery. nih.gov These models aim to determine the optimal dosing that ensures a sufficient antifibrinolytic effect. nih.gov A typical PD model for tranexamic acid relates its plasma concentration to a measure of fibrinolysis, such as maximum lysis. nih.gov A sigmoid Emax model is often used, which characterizes the maximum inhibitory effect (Emax), the concentration at which 50% of the maximum effect is achieved (IC50), and the steepness of the concentration-response curve (Hill factor). nih.gov
The parameters of these PD models are directly linked to the molecular interactions of tranexamic acid. The IC50, for example, reflects the binding affinity of tranexamic acid for plasminogen. A lower IC50 indicates a higher affinity and greater potency. nih.gov Systematic reviews of pharmacodynamic studies have aimed to establish the minimal concentration of tranexamic acid required to inhibit fibrinolysis, with concentrations between 10 and 15 mg/L being identified as effective targets. nih.gov
Advanced Research Avenues and Future Directions for Tranexamic Acid Studies
Comprehensive Investigation of Non-Canonical Plasmin Functions and Tranexamic Acid Modulation Beyond Fibrinolysis
The primary target of tranexamic acid, plasminogen, and its active form, plasmin, are now recognized as key players in a multitude of biological processes independent of fibrinolysis. nih.gov Future research is increasingly focused on understanding these non-canonical functions and how tranexamic acid can modulate them.
Plasmin is implicated in inflammation, immune response, and tissue remodeling. mdpi.com It can activate matrix metalloproteinases (MMPs), which degrade the extracellular matrix, and influence the migration and phenotype of immune cells like macrophages. nih.gov Tranexamic acid, by inhibiting plasminogen activation, can therefore regulate these inflammatory and immune responses. nih.gov For instance, in experimental models of brain injury, tranexamic acid has been shown to increase the migration and proliferation of dendritic cells and T cells in draining lymph nodes. nih.gov
Furthermore, fibrin (B1330869) degradation products (FDPs), the generation of which is inhibited by tranexamic acid, are themselves immune modulators. nih.govrupress.org While generally considered pro-inflammatory, some anti-inflammatory effects have also been reported, highlighting the complexity of this pathway. nih.gov A deeper understanding of how tranexamic acid's modulation of plasmin activity affects these diverse inflammatory and immune pathways is a critical area for future studies.
Elucidation of Molecular Mechanisms in Diverse Pathophysiological States at the Cellular and Subcellular Levels
The therapeutic benefits of tranexamic acid in various conditions suggest that its mechanisms of action are multifaceted and context-dependent. Elucidating these mechanisms at the cellular and subcellular levels is a key research priority.
Recent studies have revealed that tranexamic acid can influence cellular processes beyond its interaction with plasminogen. For example, it has been shown to suppress the release of damage-associated molecular patterns (DAMPs) like mitochondrial DNA (mtDNA) from granulocytes and endothelial cells during hemorrhage. researchgate.netnih.govresearchgate.net This action helps to protect the integrity of the endothelial monolayer. nih.govresearchgate.net
At the subcellular level, tranexamic acid has been found to stimulate mitochondrial respiration and biogenesis while inhibiting mitophagy. nih.govresearchgate.net These effects on mitochondrial function could contribute to its protective effects in trauma and other stress conditions by alleviating metabolic stress and preventing cell damage. researchgate.net
Future research should aim to further dissect these cellular and subcellular effects in various pathophysiological states, such as traumatic injury, hereditary angioedema, and even in skeletal diseases like osteoporosis and osteoarthritis, where beneficial effects of tranexamic acid have been observed in animal studies. nih.gov
Discovery and Characterization of Novel Molecular Targets for Tranexamic Acid and its Analogs
While plasminogen is the principal target of tranexamic acid, evidence suggests the existence of "off-target" effects. A significant finding in this area is the identification of urokinase plasminogen activator (uPA) as a direct molecular target. nih.govresearchgate.net Tranexamic acid acts as an active-site inhibitor of uPA, which could be clinically relevant, particularly at high doses. nih.govresearchgate.net
The exploration of tranexamic acid analogs is another promising research avenue. These analogs may offer improved potency, selectivity, or pharmacokinetic properties. researchgate.netnih.gov Computational approaches are being used to design and screen for novel antifibrinolytic agents that may have different target specificities or mechanisms of action. researchgate.net
Future studies should focus on systematically identifying and characterizing other potential molecular targets of tranexamic acid and its derivatives. This could lead to the development of new therapeutic agents with more specific actions and fewer side effects.
Exploration of Tranexamic Acid's Potential in New Biochemical Pathways
The known effects of tranexamic acid on processes like inflammation and mitochondrial function suggest its involvement in a broader range of biochemical pathways than previously appreciated. For instance, its ability to mimic the amino acid lysine (B10760008) may allow it to interfere with processes involving lysine- and arginine-rich protein sequences. nih.gov
Emerging research indicates a potential role for tranexamic acid in cancer biology. researchgate.net Studies have shown that it can inhibit protein synthesis, reduce the phosphorylation of key signaling proteins like STAT3 and S6K1, and decrease the expression of the MYC oncoprotein in cancer cell lines. nih.gov Furthermore, tranexamic acid has been found to inhibit the uptake of lysine and arginine by cancer cells, potentially starving them of essential nutrients. nih.gov
The anti-inflammatory properties of tranexamic acid are also being explored in dermatological conditions like melasma and post-inflammatory hyperpigmentation. researchgate.net The underlying biochemical pathways for these effects, which may involve the modulation of tyrosinase activity and melanin (B1238610) synthesis, are an active area of investigation. nih.gov
Development of Innovative Experimental Models for Mechanistic Studies of Antifibrinolytic Agents
To further unravel the complex mechanisms of tranexamic acid and other antifibrinolytic agents, the development of more sophisticated experimental models is crucial. Current research relies on a combination of in vitro assays, such as clot lysis assays, and animal models. nih.govmdpi.com
Future models could include:
Advanced cell culture systems: Three-dimensional (3D) cell cultures and organ-on-a-chip technologies can provide more physiologically relevant models to study the effects of tranexamic acid on tissue architecture and function.
Genetically modified animal models: The use of plasminogen knock-out mice has been instrumental in studying the non-fibrinolytic roles of plasmin. nih.gov The development of other genetically modified models could help to dissect the roles of other potential targets of tranexamic acid.
Humanized models: The use of humanized mice, which are engrafted with human cells or tissues, can provide a more accurate platform for preclinical testing of tranexamic acid and its analogs.
These innovative models will be invaluable for conducting detailed mechanistic studies and for translating basic research findings into clinical applications.
Addressing Gaps in Understanding the Full Spectrum of Tranexamic Acid's Molecular Actions
Despite decades of clinical use and research, significant knowledge gaps remain in our understanding of the full spectrum of tranexamic acid's molecular actions. nih.govresearchgate.netnih.gov One of the most significant gaps is the precise mechanism by which tranexamic acid reduces mortality in trauma patients, as it is likely that mechanisms beyond the inhibition of fibrinolysis are at play. researchgate.net
The paradoxical observation that tranexamic acid can transiently enhance plasmin generation, as measured by plasmin-antiplasmin (PAP) complex formation, despite its rapid inhibition of fibrinolysis, warrants further investigation. monash.edunih.govbohrium.com The in vivo consequences of this phenomenon are not yet fully understood.
Furthermore, the anti-inflammatory and immunomodulatory effects of tranexamic acid are not completely characterized. researchgate.netresearchgate.net While some studies suggest a beneficial effect on post-traumatic inflammation, others have found no influence on inflammatory pathways during human endotoxemia. ahajournals.orgnih.gov Resolving these discrepancies and defining the specific contexts in which tranexamic acid exerts its anti-inflammatory effects is a key research priority.
Comparative Molecular Studies with Other Lysine Analogs and Antifibrinolytic Compounds
Tranexamic acid is one of several antifibrinolytic agents, including the lysine analog ε-aminocaproic acid and the serine protease inhibitor aprotinin (B3435010). nih.govsemanticscholar.org Comparative molecular studies are essential to understand the relative efficacy and mechanisms of action of these different compounds.
Tranexamic acid is approximately eight to ten times more potent than ε-aminocaproic acid in its antifibrinolytic activity. wikipedia.orgnih.gov This difference in potency is attributed to its stronger binding to the lysine-binding sites on plasminogen. drugbank.com
Comparisons with aprotinin are also informative. While both are effective antifibrinolytics, aprotinin has a different mechanism of action, directly inhibiting several serine proteases, including plasmin. cmaj.ca Clinical trials have compared the efficacy and safety of these agents, particularly in the context of cardiac surgery. nih.govmtroyal.ca
Future comparative studies should focus on the molecular level, investigating differences in target binding, downstream signaling effects, and off-target activities. This will aid in the rational selection of the most appropriate antifibrinolytic agent for specific clinical scenarios and in the development of novel compounds with improved therapeutic profiles.
常见问题
Q. What methodologies are used to assess TXA's efficacy in reducing surgical blood loss?
Systematic reviews and meta-analyses of randomized controlled trials (RCTs) are the gold standard. Key outcomes include blood transfusion rates, mortality, and thromboembolic events. For example, a 2012 meta-analysis analyzed 129 RCTs (10,488 patients) and used risk ratios (RRs) to quantify TXA's effect, finding a 38% reduction in transfusion needs (RR: 0.62; 95% CI: 0.58–0.65) . Sensitivity analyses restricted to high-quality trials (adequate allocation concealment) confirmed robustness (RR: 0.68; 95% CI: 0.62–0.74) .
Q. How is TXA integrated into obstetric protocols to manage postpartum hemorrhage (PPH)?
RCTs with double-blind designs and equivalence randomization are common. For example, a study administering 1 g IV TXA during the third stage of labor reported a 25% reduction in mean blood loss (261.5 mL vs. 349.98 mL in controls; p < 0.001) and lower PPH incidence (1.8% vs. 6.8%; RR: 3.76) . Standardized outcome measures (e.g., blood loss volume, thromboembolic events) and adherence to active management protocols (oxytocin, cord traction) are critical .
Q. What statistical approaches are used to compare TXA's effects across heterogeneous surgical populations?
Subgroup analyses by age, surgery type, and injury severity are standard. For instance, military trauma studies used multivariate regression to adjust for Injury Severity Scores (ISS), showing TXA improved survival in massive transfusion patients (OR: 7.228; 95% CI: 3.016–17.322) . Fixed-effects and random-effects meta-analyses address heterogeneity, with I² values quantifying variability .
Advanced Research Questions
Q. How can contradictory findings on TXA's thromboembolic risk be reconciled?
Contradictions arise from variations in patient comorbidities, dosing, and study power. A 2014 meta-analysis of upper gastrointestinal bleeding trials found no thromboembolic risk increase (RR: 0.86–1.14 across outcomes) but emphasized low event rates limiting statistical power . Future studies should prioritize dose-response analyses and stratification by thrombotic risk factors (e.g., D-dimer levels) .
Q. What methodological frameworks address sex disparities in TXA administration?
Retrospective cohort studies using multivariate regression adjust for injury severity, bleeding risk, and mortality. A 2022 study found females were 50% less likely to receive TXA post-trauma (p < 0.05), even after adjusting for ISS and bleeding risk . Sensitivity analyses and propensity score matching can isolate sex bias from confounding variables .
Q. How do pharmacokinetic differences between IV, topical, and combined TXA routes influence trial design?
Pharmacokinetic modeling (e.g., compartmental analyses) and adaptive trial designs optimize dosing. A 2018 systematic review compared routes in arthroplasty, finding combined IV/topical TXA reduced blood loss by 300 mL vs. IV alone (p < 0.001) . Population pharmacokinetics (PopPK) studies are needed to define tissue-specific exposure thresholds .
Q. What strategies mitigate bias in TXA meta-analyses with high heterogeneity?
PRISMA-compliant protocols, pre-registered hypotheses, and "comparison-adjusted" funnel plots detect publication bias . For example, a 2020 foot/ankle surgery meta-analysis used subgroup analyses by surgical type (e.g., calcaneal vs. elective) and sensitivity tests excluding small-sample trials to resolve heterogeneity (I² reduced from 75% to 40%) .
Q. How can preclinical models of TXA's neuroprotective effects be translated to traumatic brain injury (TBI) trials?
Animal studies measuring blood-brain barrier penetration and fibrinolytic biomarkers (e.g., plasminogen activator inhibitor-1) guide clinical endpoints. The CRASH-3 trial used Glasgow Coma Scale (GCS) trajectories and intracranial hemorrhage volume as proxies, but future RCTs should integrate advanced imaging (e.g., MRI susceptibility-weighted imaging) .
Q. What are the challenges in designing RCTs for TXA in rare conditions like amniotic fluid embolism (AFE)?
Multicountry registries and nested case-control designs enhance power. A 2019 AFE study combined population-based cohorts (n > 100 cases) and emphasized coagulopathy correction (e.g., TXA ≥2 g IV) as a survival predictor . Bayesian adaptive designs allow interim efficacy analyses with limited data .
Methodological Resources
- Systematic Reviews : Use PRISMA guidelines, Covidence for screening, and GRADEpro for evidence grading .
- Dose Optimization : Leverage pharmacokinetic/pharmacodynamic (PK/PD) models and military trauma datasets (e.g., MATTERs study) .
- Bias Mitigation : Pre-register protocols, use ROBINS-I for observational studies, and apply sequential meta-analysis to avoid false positives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
